5-Chloro-2-thienylzinc bromide

Catalog No.
S3546388
CAS No.
312624-22-9
M.F
C4H2BrClSZn
M. Wt
262.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-thienylzinc bromide

CAS Number

312624-22-9

Product Name

5-Chloro-2-thienylzinc bromide

IUPAC Name

bromozinc(1+);5-chloro-2H-thiophen-2-ide

Molecular Formula

C4H2BrClSZn

Molecular Weight

262.9 g/mol

InChI

InChI=1S/C4H2ClS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1

InChI Key

DIICBFYMXBZSTF-UHFFFAOYSA-M

SMILES

C1=[C-]SC(=C1)Cl.[Zn+]Br

Canonical SMILES

C1=[C-]SC(=C1)Cl.[Zn+]Br

5-Chloro-2-thienylzinc bromide is an organozinc compound. Organozinc compounds are a class of chemicals that contain a zinc-carbon bond. They are valuable reagents in organic synthesis due to their ability to react with a variety of organic molecules [Source: ACS Organic Chemistry Portal "Organozinc Compounds" ].

Here are some specific scientific research applications of 5-Chloro-2-thienylzinc bromide:

  • Synthesis of heterocyclic compounds

    5-Chloro-2-thienylzinc bromide can be used as a building block in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon in their rings. These heterocyclic compounds have a wide range of applications in medicinal chemistry and materials science [Source: ScienceDirect "Recent advances in the Negishi cross-coupling reaction of alpha-haloaryl and alpha-haloheteroaryl zinc reagents" ].

  • Negishi coupling reaction

    5-Chloro-2-thienylzinc bromide can be used as a nucleophilic coupling partner in the Negishi coupling reaction. The Negishi coupling reaction is a powerful tool for forming carbon-carbon bonds between organic molecules [Source: Royal Society of Chemistry "Negishi coupling" ].

Dates

Modify: 2023-08-20

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